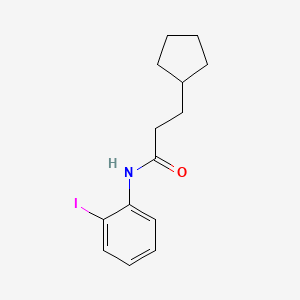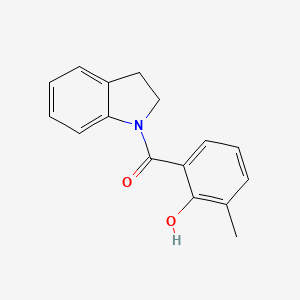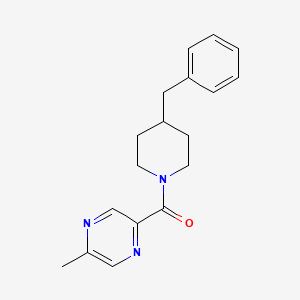
N-cyclopentyl-2-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-2-(3-fluorophenyl)acetamide, also known as CPFA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPFA belongs to the class of N-phenylacetamide derivatives and has been shown to exhibit promising pharmacological properties, including analgesic and anti-inflammatory effects.
Wirkmechanismus
The exact mechanism of action of N-cyclopentyl-2-(3-fluorophenyl)acetamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems and inflammatory pathways. N-cyclopentyl-2-(3-fluorophenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the peripheral opioid receptor system, resulting in analgesic effects.
Biochemical and Physiological Effects
N-cyclopentyl-2-(3-fluorophenyl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) activity, the reduction of oxidative stress, and the modulation of the endocannabinoid system. Moreover, N-cyclopentyl-2-(3-fluorophenyl)acetamide has been shown to improve motor function and reduce joint inflammation in animal models of osteoarthritis.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopentyl-2-(3-fluorophenyl)acetamide has several advantages for lab experiments, including its ease of synthesis, favorable safety profile, and potent analgesic and anti-inflammatory effects. However, N-cyclopentyl-2-(3-fluorophenyl)acetamide also has some limitations, including its poor solubility in aqueous solutions and its relatively short half-life in vivo.
Zukünftige Richtungen
There are several future directions for the study of N-cyclopentyl-2-(3-fluorophenyl)acetamide, including the optimization of its pharmacokinetic properties, the investigation of its potential therapeutic applications in other disease models, and the elucidation of its exact mechanism of action. Moreover, the development of novel N-cyclopentyl-2-(3-fluorophenyl)acetamide derivatives with improved efficacy and safety profiles may hold promise for the treatment of chronic pain and inflammation.
Synthesemethoden
N-cyclopentyl-2-(3-fluorophenyl)acetamide can be synthesized using a simple, one-pot reaction method that involves the condensation of 3-fluorobenzaldehyde and cyclopentylamine in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using column chromatography, yielding a white crystalline powder with a melting point of 110-112°C.
Wissenschaftliche Forschungsanwendungen
N-cyclopentyl-2-(3-fluorophenyl)acetamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of chronic pain and inflammation. Several studies have demonstrated that N-cyclopentyl-2-(3-fluorophenyl)acetamide exhibits potent analgesic and anti-inflammatory effects in animal models of neuropathic pain, inflammatory pain, and osteoarthritis. Moreover, N-cyclopentyl-2-(3-fluorophenyl)acetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical studies.
Eigenschaften
IUPAC Name |
N-cyclopentyl-2-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-5-3-4-10(8-11)9-13(16)15-12-6-1-2-7-12/h3-5,8,12H,1-2,6-7,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTUZPGTSRUFCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(3-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



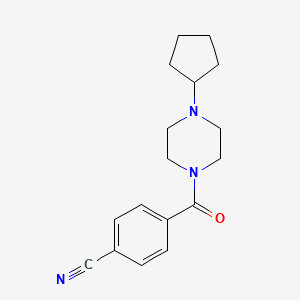
![3-hydroxy-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7474107.png)
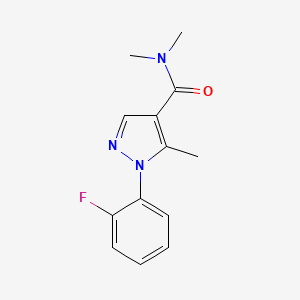
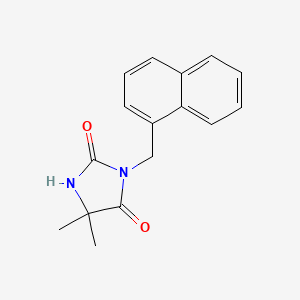
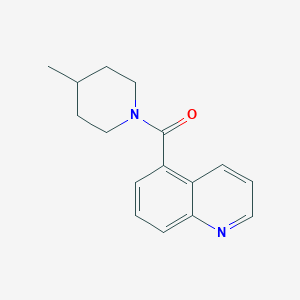
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7474130.png)
